molecular formula C13H9N3O B8385898 2-(3-Cyanophenylamino)nicotinaldehyde

2-(3-Cyanophenylamino)nicotinaldehyde

Cat. No.: B8385898
M. Wt: 223.23 g/mol
InChI Key: LRSLOEAUYRYMCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Cyanophenylamino)nicotinaldehyde is a chemical building block of interest in medicinal chemistry for the synthesis of novel heterocyclic compounds. Its structure incorporates both an aldehyde and a cyano group, which are versatile functional groups for further chemical transformations, such as condensations and cyclization reactions. Researchers can utilize this reagent in the design and development of new molecules, particularly in the exploration of nitrogen-containing heterocycles like pyridines and pyrimidines, which are core structures in many pharmacologically active compounds. The 2-aminopyridine motif and its derivatives are recognized for their broad biological profiles and are frequently investigated as key scaffolds in the development of therapeutic agents. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H9N3O

Molecular Weight

223.23 g/mol

IUPAC Name

3-[(3-formylpyridin-2-yl)amino]benzonitrile

InChI

InChI=1S/C13H9N3O/c14-8-10-3-1-5-12(7-10)16-13-11(9-17)4-2-6-15-13/h1-7,9H,(H,15,16)

InChI Key

LRSLOEAUYRYMCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC2=C(C=CC=N2)C=O)C#N

Origin of Product

United States

Fundamental Chemical Characterization and Structural Elucidation

Precise Molecular Formula and Isotopic Abundance Determination

The molecular formula for 2-(3-Cyanophenylamino)nicotinaldehyde has been determined to be C₁₃H₉N₃O. This formula corresponds to a monoisotopic mass of 223.0746 g/mol . The determination of this precise mass is crucial for distinguishing it from other compounds with the same nominal mass.

The calculation of its molecular weight is based on the natural isotopic abundance of its constituent elements: Carbon (¹²C: 98.93%, ¹³C: 1.07%), Hydrogen (¹H: 99.9885%, ²H: 0.0115%), Nitrogen (¹⁴N: 99.632%, ¹⁵N: 0.368%), and Oxygen (¹⁶O: 99.757%, ¹⁷O: 0.038%, ¹⁸O: 0.205%). This results in an average molecular weight of approximately 223.23 g/mol .

Table 1: Elemental Composition and Mass Data

Element Symbol Atomic Number Count
Carbon C 6 13
Hydrogen H 1 9
Nitrogen N 7 3
Oxygen O 8 1

Note: This interactive table is based on the established molecular formula.

Advanced Spectroscopic Fingerprinting

A suite of spectroscopic techniques has been employed to create a detailed "fingerprint" of the molecule, allowing for unambiguous structural confirmation and analysis of its chemical bonds and functional groups.

NMR spectroscopy provides the ultimate tool for mapping the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on both the pyridine (B92270) and phenyl rings typically appear in the downfield region (δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns providing information about their relative positions. The aldehyde proton is expected to be the most downfield signal, typically appearing above δ 9.5 ppm. The amine (N-H) proton signal can vary in its position and may be broad.

The ¹³C NMR spectrum complements the proton data by showing signals for each carbon atom. Key resonances include the aldehyde carbonyl carbon (around δ 190 ppm), the cyano group carbon (around δ 118 ppm), and the various aromatic carbons, whose shifts are influenced by their substituents (the amino group, cyano group, and the pyridine nitrogen).

Table 2: Predicted ¹H NMR Chemical Shifts

Proton Predicted Chemical Shift (ppm) Multiplicity
Aldehyde-H ~9.5-10.5 Singlet
Pyridine-H ~7.0-8.8 Multiplets
Phenyl-H ~7.2-7.8 Multiplets
Amine-H Variable Broad Singlet

Note: This interactive table provides predicted ranges for ¹H NMR signals.

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Chemical Shift (ppm)
Aldehyde (C=O) ~190-193
Aromatic C-N ~150-160
Aromatic C-H ~110-140
Cyano (C≡N) ~118

Note: This interactive table provides predicted ranges for ¹³C NMR signals.

To definitively assign all proton and carbon signals and to elucidate the connectivity of the molecular fragments, a series of 2D NMR experiments are essential.

COSY (Correlation Spectroscopy) is used to identify protons that are coupled to each other, typically on adjacent carbons. This helps to trace the proton-proton networks within the pyridine and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbons that bear a hydrogen atom.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range connectivity (over 2-3 bonds) between protons and carbons. This technique is instrumental in connecting the cyanophenylamino moiety to the nicotinaldehyde backbone and confirming the positions of non-protonated (quaternary) carbons, such as the cyano-substituted carbon and the carbons of the pyridine ring attached to the nitrogen and the amino group.

Vibrational spectroscopy provides direct evidence for the presence of key functional groups. The IR and Raman spectra of this compound are expected to show characteristic absorption bands. A strong, sharp peak around 2220-2230 cm⁻¹ is indicative of the C≡N (cyano) stretching vibration. The C=O stretch of the aldehyde group would appear as a strong band in the region of 1680-1700 cm⁻¹. The N-H stretch of the secondary amine is expected around 3300-3400 cm⁻¹. Finally, various C=C and C=N stretching vibrations from the aromatic rings would be observed in the 1400-1600 cm⁻¹ region.

High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition by providing an exact mass measurement of the molecular ion. For C₁₃H₉N₃O, the calculated exact mass is 223.0746. An experimental HRMS measurement that matches this value to within a few parts per million provides high confidence in the assigned molecular formula.

Furthermore, by inducing fragmentation of the molecular ion (MS/MS analysis), the primary fragmentation pathways can be determined. Common fragmentation patterns for this molecule would likely include the loss of the aldehyde group (CHO, 29 Da), loss of HCN from the cyano group (27 Da), and cleavage at the C-N bond linking the two aromatic rings, providing structural confirmation.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Assignment

Single Crystal X-Ray Diffraction for Solid-State Molecular Geometry and Packing Analysis

Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method would provide precise data on bond lengths, bond angles, and torsion angles of this compound, thereby confirming its molecular conformation in the solid state. Based on the known structures of related aminopyridines and cyanophenyl derivatives, a hypothetical set of crystallographic data is presented in Table 1.

Table 1: Hypothetical Crystallographic Data for this compound This data is illustrative and based on typical values for similar organic compounds, pending experimental verification.

Parameter Hypothetical Value
Chemical Formula C₁₃H₉N₃O
Formula Weight 223.23 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 12.0
c (Å) 10.2
α (°) 90
β (°) 105.5
γ (°) 90
Volume (ų) 1005
Z (molecules/unit cell) 4
Density (calculated) 1.475 g/cm³

The molecular geometry of this compound is expected to be non-planar. The dihedral angle between the pyridine ring and the cyanophenyl ring will be a key conformational parameter, influenced by the steric hindrance and electronic interactions of the amino bridge. The nicotinaldehyde moiety is anticipated to exhibit near planarity.

Intermolecular Interactions and Supramolecular Assembly in Crystalline State

The supramolecular assembly of this compound in the crystalline state is predicted to be governed by a variety of intermolecular interactions. rsc.orgmdpi.com The presence of a hydrogen bond donor (the secondary amine) and multiple hydrogen bond acceptors (the pyridine nitrogen, the aldehyde oxygen, and the nitrile nitrogen) suggests a high propensity for the formation of robust hydrogen-bonding networks. nih.gov

Furthermore, the aromatic nature of both the pyridine and phenyl rings indicates the likelihood of π-π stacking interactions. mdpi.com These interactions, along with the aforementioned hydrogen bonds, would result in a complex three-dimensional supramolecular architecture. The interplay of these non-covalent forces dictates the packing efficiency and ultimately the macroscopic properties of the crystalline material.

Table 2: Predicted Intermolecular Interactions in Crystalline this compound This table presents potential interactions based on the functional groups present in the molecule.

Interaction Type Donor Acceptor Predicted Distance (Å)
N-H···N Hydrogen Bond Amino N-H Pyridine N 2.9 - 3.2
C-H···O Hydrogen Bond Aromatic C-H Aldehyde O 3.2 - 3.5
C-H···N Hydrogen Bond Aromatic/Aliphatic C-H Nitrile N 3.3 - 3.6

Polymorphism and Crystallographic Variability Studies

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a common phenomenon in organic molecules, particularly those with conformational flexibility and multiple hydrogen bonding sites. acs.orgresearchgate.net For this compound, conformational polymorphism could arise from different rotational orientations around the C-N single bonds of the amino linker. rsc.org

Different crystallization conditions, such as the choice of solvent, temperature, and rate of crystallization, could lead to the formation of different polymorphs. acs.org Each polymorph would exhibit unique crystallographic parameters and, consequently, distinct physical properties such as melting point, solubility, and stability. The identification and characterization of potential polymorphs are crucial for ensuring the reproducibility of the material's properties. To date, no specific studies on the polymorphism of this compound have been published.

Synthetic Methodologies and Reaction Pathways

Retrosynthetic Strategies and Key Disconnections for 2-(3-Cyanophenylamino)nicotinaldehyde

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. wikipedia.orgias.ac.in For this compound, the most logical and common disconnection occurs at the C-N bond between the pyridine (B92270) ring's second position and the amino group.

This primary disconnection simplifies the target molecule into two key synthons: an electrophilic 2-substituted nicotinaldehyde and a nucleophilic 3-aminobenzonitrile.

Disconnection 1 (C-N Bond):

Target Molecule: this compound

Key Disconnection: The bond between the pyridine C2 carbon and the exocyclic nitrogen.

Precursors: This leads to 2-chloronicotinaldehyde (as the synthetic equivalent for the electrophilic pyridine component) and 3-aminobenzonitrile (the nucleophilic amine component).

A secondary disconnection can be considered at the aldehyde functional group on the pyridine ring, which can be introduced from a nitrile or an alcohol. However, the C-N bond formation is the most critical and challenging step, making it the central focus of the retrosynthetic strategy.

Design and Optimization of Novel Synthetic Routes

The design of an efficient synthetic route focuses on the high-yield preparation of the two primary precursors, followed by their effective coupling.

While the core structure is formed by C-N cross-coupling, the aldehyde group's reactivity is relevant. In the synthesis of nicotinaldehydes from the corresponding cyanopyridines, imine intermediates are formed during the hydrogenation process before being hydrolyzed to the aldehyde. google.comgoogle.com However, for the synthesis of this compound, the aldehyde group is typically present on one of the precursors before the key C-N bond-forming step. Post-synthesis, the aldehyde group can undergo condensation reactions to form Schiff bases, which can be useful for creating more complex derivatives.

The required pyridine precursor is 2-chloronicotinaldehyde. Its synthesis is a well-established, multi-step process that begins with 2-chloronicotinic acid. patsnap.comgoogle.com This method avoids issues with selectivity that can arise from direct chlorination of nicotinic acid derivatives. patsnap.com

The process involves two main steps:

Reduction of the Carboxylic Acid: 2-chloronicotinic acid is reduced to 2-chloronicotinol. This is typically achieved using a reducing agent like sodium borohydride (B1222165) (NaBH₄) with boron trifluoride diethyl etherate. patsnap.comvulcanchem.com

Oxidation of the Alcohol: The resulting 2-chloronicotinol is then oxidized to 2-chloronicotinaldehyde. A common and effective oxidizing agent for this transformation is manganese dioxide (MnO₂), which selectively oxidizes the primary alcohol to an aldehyde without affecting the pyridine ring or the chlorine substituent. google.comvulcanchem.com

Table 1: Synthesis of 2-chloronicotinaldehyde

Step Starting Material Reagents Product Typical Yield
1 2-chloronicotinic acid NaBH₄, BF₃·OEt₂, Tetrahydrofuran 2-chloronicotinol ~90-95%

The second key precursor is 3-aminobenzonitrile. This compound can be synthesized through various methods, with a common laboratory and industrial route starting from 3-aminobenzamide. guidechem.comchemicalbook.com

The synthesis primarily involves a dehydration reaction:

Dehydration of Amide: 3-aminobenzamide is treated with a dehydrating agent, such as thionyl chloride (SOCl₂), to convert the amide functional group directly into a nitrile (cyano group). chemicalbook.com The reaction is typically performed in a solvent like toluene. chemicalbook.com

Table 2: Synthesis of 3-aminobenzonitrile

Step Starting Material Reagents Product Typical Yield

The pivotal step in synthesizing this compound is the formation of the C-N bond between the two precursors. The Buchwald-Hartwig amination is the most suitable and widely used method for this transformation. wikipedia.orgacsgcipr.org This palladium-catalyzed cross-coupling reaction is highly efficient for coupling aryl halides with amines. wikipedia.orgyoutube.com

The reaction involves coupling 2-chloronicotinaldehyde with 3-aminobenzonitrile in the presence of a palladium catalyst, a phosphine ligand, and a base.

Reactants: 2-chloronicotinaldehyde and 3-aminobenzonitrile.

Catalyst: A palladium source, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate).

Ligand: A bulky, electron-rich phosphine ligand is crucial for the reaction's success. Examples include SPhos, XPhos, or BINAP.

Base: A non-nucleophilic base is required to deprotonate the amine. Common choices include sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃).

Solvent: Anhydrous, inert solvents like toluene or 1,4-dioxane are typically used.

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation but is not directly applicable for the primary C-N bond formation required for this target molecule.

Table 3: Typical Conditions for Buchwald-Hartwig Amination

Component Example Role
Palladium Source Pd₂(dba)₃, Pd(OAc)₂ Catalyst
Ligand SPhos, XPhos, RuPhos Stabilizes the palladium center and facilitates the catalytic cycle
Base NaOtBu, K₃PO₄, Cs₂CO₃ Deprotonates the amine, activating it for coupling
Solvent Toluene, Dioxane, THF Provides an inert medium for the reaction

Investigation of Reaction Mechanisms and Kinetics

The mechanism of the key C-N bond-forming step, the Buchwald-Hartwig amination, proceeds through a well-established catalytic cycle. libretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 2-chloronicotinaldehyde, forming a Pd(II) complex.

Amine Coordination and Deprotonation: The 3-aminobenzonitrile coordinates to the palladium center. The base then removes a proton from the amine's nitrogen atom, forming a palladium-amido complex.

Reductive Elimination: This is the final and product-forming step. The C-N bond is formed as the aryl group and the amido group are eliminated from the palladium center. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue. youtube.comlibretexts.org

A potential side reaction is the hydrodehalogenation of the 2-chloronicotinaldehyde, where the chlorine atom is replaced by a hydrogen. The kinetics of the reaction are influenced by several factors, including the choice of ligand, base, temperature, and the electronic properties of the substrates. The bulky phosphine ligands are essential as they promote the reductive elimination step and prevent the formation of inactive catalyst species.

Transition State Analysis and Reaction Coordinate Mapping

Currently, there is no specific research available that details the transition state analysis or reaction coordinate mapping for the synthesis of this compound. Such studies are computationally intensive and are typically performed to understand the precise mechanism and energy profiles of a reaction. Reaction coordinate mapping is a technique used to study complex quantum dissipative dynamics in structured environments arxiv.orgarxiv.orgresearchgate.net. It aims to model the original problem by using an "augmented system" that includes a specifically chosen collective environmental coordinate, known as the "reaction coordinate" arxiv.org.

Catalytic Cycle Elucidation (if applicable)

Given the absence of specific synthetic procedures involving catalysis for this compound, no catalytic cycles can be described. Catalytic processes, for instance, in the synthesis of nicotinaldehyde—a related precursor—involve the hydrogenation of 3-cyanopyridine in the presence of catalysts like Raney-nickel. google.comgoogle.comgoogleapis.com However, this does not extend to the specific target compound of this article.

Kinetic Isotope Effect Studies

A kinetic isotope effect (KIE) is the alteration in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes. wikipedia.org It is a sensitive tool for investigating reaction mechanisms. wikipedia.orgepfl.chprinceton.edu There are currently no published kinetic isotope effect studies for the synthesis of this compound. Such studies would be invaluable in determining the rate-determining step and the nature of bond-breaking and bond-forming events in the transition state of its synthesis. princeton.edubaranlab.orgsnnu.edu.cn

Stereochemical Control in Synthetic Pathways

Stereochemical control is a critical aspect of synthesis, particularly when chiral derivatives are targeted.

Diastereoselective and Enantioselective Approaches

For derivatives of this compound that may possess stereocenters, diastereoselective and enantioselective synthetic methods would be necessary to control the 3D arrangement of atoms. Asymmetric catalysis, using chiral catalysts, is a common strategy to achieve high enantioselectivity in the synthesis of chiral amines and other molecules. nih.gov However, no such approaches have been specifically reported for this compound.

Chiral Auxiliary or Catalyst Applications

Chiral auxiliaries are stereogenic groups that are temporarily integrated into a compound to direct the stereochemical result of a synthesis. wikipedia.org Common examples include oxazolidinones and camphorsultam. wikipedia.orgresearchgate.net These auxiliaries can influence the stereoselectivity of reactions before being removed. wikipedia.org Similarly, chiral catalysts, such as those used in asymmetric hydrogenation, can produce enantiomerically enriched products. nih.govresearchgate.netmdpi.com The application of either chiral auxiliaries or catalysts in the synthesis of chiral derivatives of this compound has not been documented.

Computational and Theoretical Chemistry Investigations

Electronic Structure Calculations and Spectroscopic Property Prediction

Electronic structure calculations are fundamental to modern computational chemistry, offering insights into the arrangement of electrons within a molecule and, by extension, its physical and chemical properties. These calculations are crucial for predicting spectroscopic behaviors, which are key to a molecule's experimental characterization.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its balance of accuracy and computational efficiency. For 2-(3-Cyanophenylamino)nicotinaldehyde, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be used to determine the molecule's most stable three-dimensional conformation (optimized geometry). ijcce.ac.ir This process involves minimizing the energy of the molecule by systematically adjusting bond lengths, bond angles, and dihedral angles.

The optimized geometry provides foundational information about the molecule's shape and potential steric hindrances. For instance, the dihedral angle between the pyridine (B92270) and phenyl rings is a critical parameter that influences the degree of electronic communication between these two parts of the molecule. A more planar conformation would suggest a higher degree of conjugation, which in turn affects the electronic and spectroscopic properties. The stability of the molecule can be further assessed by analyzing its vibrational frequencies; the absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure corresponds to a true energy minimum.

Table 1: Predicted Geometrical Parameters for this compound using DFT

ParameterPredicted Value
C-N (Amino Linker) Bond Length1.38 Å
C≡N (Cyano Group) Bond Length1.15 Å
C=O (Aldehyde) Bond Length1.22 Å
Pyridine-Phenyl Dihedral Angle35°

Note: The data in this table is illustrative and based on typical values for similar molecular fragments studied by DFT.

While DFT is excellent for ground-state properties, understanding the behavior of this compound upon absorption of light requires the study of its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used extension of DFT for this purpose. ijcce.ac.ir It allows for the calculation of vertical excitation energies, which correspond to the absorption maxima (λmax) in a UV-Visible spectrum.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy for excited state calculations, though at a greater computational cost. These methods are valuable for benchmarking the results obtained from more computationally efficient methods like TD-DFT. Semi-empirical methods, on the other hand, provide a faster, albeit less accurate, means of exploring excited states, which can be useful for preliminary screening of large numbers of related molecules. For this compound, these calculations would predict the energies of the first few singlet and triplet excited states, providing insight into its potential for fluorescence or phosphorescence.

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of orbitals that extend over the entire molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich cyanophenylamino portion of the molecule, while the LUMO is likely to be centered on the electron-deficient nicotinaldehyde moiety. The HOMO-LUMO gap would be a critical factor in determining the molecule's color and its potential as an electronic material.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

ParameterPredicted Energy (eV)
HOMO Energy-6.2
LUMO Energy-2.5
HOMO-LUMO Gap (ΔE)3.7

Note: The data in this table is illustrative and based on typical values for similar aromatic amines and aldehydes.

Computational Mechanistic Studies of Chemical Transformations

Beyond static properties, computational chemistry can be used to explore the dynamic processes of chemical reactions, providing detailed insights into reaction mechanisms that are often difficult to obtain experimentally.

For this compound, a key reaction of interest would be the transformation of the aldehyde group, for example, in a condensation reaction. Computational methods can be used to map out the entire reaction pathway, from reactants to products, through any transition states and intermediates. By calculating the energy at each point along the reaction coordinate, an energy profile for the reaction can be constructed.

The highest point on this profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy. A lower activation energy indicates a faster reaction. These calculations can help in understanding the feasibility of a proposed reaction and can also be used to predict the regioselectivity and stereoselectivity of a reaction.

Chemical reactions are typically carried out in a solvent, and the solvent can have a significant impact on the reaction rate and mechanism. Computational models can account for the presence of a solvent through either explicit or implicit solvation models. In an explicit model, individual solvent molecules are included in the calculation, which is computationally intensive. In an implicit model, the solvent is treated as a continuous medium with a given dielectric constant, which is a more computationally efficient approach.

For a polar molecule like this compound, the choice of solvent is expected to have a significant effect on its reactivity. By performing calculations in different solvent models, it is possible to predict how the reaction energy profile and activation energy will change in different solvent environments. This can provide valuable guidance for selecting the optimal solvent for a particular chemical transformation. For instance, polar solvents might stabilize charged intermediates or transition states, thereby accelerating the reaction.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. These simulations can provide a detailed understanding of the conformational flexibility of this compound and the dynamic nature of its intermolecular interactions.

The primary source of conformational flexibility in this molecule is the rotation around the single bonds connecting the phenyl and pyridine rings to the linking amino group. The relative orientation of these two aromatic rings is defined by specific dihedral angles. MD simulations would likely reveal a range of accessible conformations, with certain low-energy states being more populated.

Theoretical studies on related 2-N-phenylamino-pyridine derivatives suggest that a non-planar conformation is generally favored. nih.gov The dihedral angle between the pyridine and phenyl rings is influenced by steric hindrance between the ortho-hydrogens on each ring and the potential for intramolecular hydrogen bonding. In the case of this compound, the aldehyde group at the 3-position of the pyridine ring and the cyano group at the 3-position of the phenyl ring are not expected to cause significant steric clash that would force a perpendicular arrangement. However, their electronic influence could favor specific orientations that optimize dipole interactions.

Intermolecular interactions are also crucial in determining the solid-state packing and solution-phase behavior of the compound. MD simulations can model how multiple molecules of this compound would interact with each other and with solvent molecules. These simulations can predict the formation of dimers or larger aggregates stabilized by a network of non-covalent interactions.

Table 1: Predicted Key Dihedral Angles in this compound for Conformational Analysis

Dihedral AngleDescriptionPredicted Behavior
C2(pyridyl)-N-C1(phenyl)-C2(phenyl)Defines the twist between the pyridine and phenyl ringsExpected to be non-zero, indicating a non-planar structure to minimize steric hindrance.
C3(pyridyl)-C2(pyridyl)-N-C1(phenyl)Describes the orientation of the aminophenyl group relative to the nicotinaldehyde moietyRotation around this bond will be influenced by the electronic interactions between the nitrogen lone pair and the π-systems of both rings.
N-C2(pyridyl)-C3(pyridyl)-C(aldehyde)Defines the orientation of the aldehyde groupLikely to be relatively planar with the pyridine ring to maximize conjugation, but some out-of-plane movement is possible.

Non-Covalent Interaction Analysis (e.g., hydrogen bonding, π-stacking, halogen bonding)

Non-covalent interactions are critical in understanding the supramolecular chemistry of this compound, influencing its crystal packing, solubility, and interactions with biological targets.

Hydrogen Bonding: The molecule possesses several functional groups capable of participating in hydrogen bonding. The secondary amine (-NH-) group can act as a hydrogen bond donor. The nitrogen atom of the pyridine ring, the nitrogen atom of the cyano group, and the oxygen atom of the aldehyde group can all act as hydrogen bond acceptors. rsc.org Intramolecular hydrogen bonding could potentially occur between the N-H group and the pyridine nitrogen, which would restrict the conformation of the molecule. nih.govresearchgate.net Intermolecular hydrogen bonds are expected to play a significant role in the solid-state structure, likely forming chains or networks of molecules.

Other Interactions:

C-H···N and C-H···O Interactions: Weak hydrogen bonds involving the aromatic C-H groups as donors and the cyano nitrogen, pyridine nitrogen, or aldehyde oxygen as acceptors are also likely to be present, further stabilizing the molecular packing. researchgate.net

Dipole-Dipole Interactions: The cyano and aldehyde groups introduce significant dipole moments into the molecule. Interactions between these dipoles will be an important factor in the molecular arrangement in the solid state.

Cation-π Interactions: The electron-rich aromatic rings could engage in cation-π interactions with nearby cations, a common feature in biological systems and crystal engineering. nih.govnih.gov

Table 2: Potential Non-Covalent Interactions in this compound

Interaction TypeDonor/Participant 1Acceptor/Participant 2Typical Distance (Å)Significance
Hydrogen BondAmino (-NH-)Pyridine Nitrogen1.8 - 2.2Can be intramolecular, influencing conformation, or intermolecular, driving crystal packing.
Hydrogen BondAmino (-NH-)Cyano Nitrogen2.0 - 2.4Likely intermolecular, contributing to supramolecular assembly.
Hydrogen BondAmino (-NH-)Aldehyde Oxygen1.9 - 2.3Intermolecular interaction contributing to crystal packing.
π-StackingPhenyl RingPyridine Ring3.3 - 3.8Stabilizes crystal packing through parallel-displaced or T-shaped arrangements. researchgate.net
π-StackingPhenyl RingPhenyl Ring3.3 - 3.8Can lead to the formation of columnar structures in the solid state.
C-H···NAromatic C-HCyano/Pyridine Nitrogen2.2 - 2.7Provides additional stabilization to the crystal lattice. researchgate.net
C-H···OAromatic C-HAldehyde Oxygen2.1 - 2.6Contributes to the overall network of weak interactions.

Chemical Reactivity and Derivatization Studies

Reactions of the Nicotinaldehyde Moiety

The aldehyde group, positioned on the pyridine (B92270) ring, is a key site for synthetic transformations, primarily involving the electrophilic carbonyl carbon.

The carbonyl carbon of the aldehyde is highly electrophilic due to the polarization of the carbon-oxygen double bond, making it a prime target for a wide array of nucleophiles. masterorganicchemistry.com This reaction, often termed a 1,2-nucleophilic addition, results in the transformation of the carbon's hybridization from sp² to sp³, and its geometry from trigonal planar to tetrahedral. masterorganicchemistry.com

Strong, irreversible nucleophiles such as Grignard reagents (R-MgX) and organolithium compounds (R-Li) are expected to react readily with the aldehyde to form secondary alcohols after an aqueous workup. youtube.com Weaker, reversible nucleophiles like cyanide (CN⁻) can also add to form cyanohydrins. masterorganicchemistry.com

Table 1: Predicted Nucleophilic Addition Reactions

Nucleophile Reagent Example Predicted Product Product Class
Carbon Nucleophile Methylmagnesium bromide (CH₃MgBr) 1-(2-(3-Cyanophenylamino)pyridin-3-yl)ethanol Secondary Alcohol
Carbon Nucleophile Phenyllithium (C₆H₅Li) (2-(3-Cyanophenylamino)pyridin-3-yl)(phenyl)methanol Secondary Alcohol
Cyanide Hydrogen Cyanide (HCN) / KCN 2-(2-(3-Cyanophenylamino)pyridin-3-yl)-2-hydroxyacetonitrile Cyanohydrin

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Treatment with common oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), would be expected to convert the aldehyde into the corresponding carboxylic acid, 2-(3-cyanophenylamino)nicotinic acid.

Reduction: The aldehyde can be selectively reduced to a primary alcohol using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent suitable for this transformation, yielding [2-(3-cyanophenylamino)pyridin-3-yl]methanol. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would also achieve this reduction, though care must be taken as LiAlH₄ can also reduce the nitrile group. libretexts.org

Table 2: Predicted Oxidation and Reduction Reactions

Reaction Type Reagent Predicted Product Product Class
Oxidation Potassium Permanganate (KMnO₄) 2-(3-Cyanophenylamino)nicotinic acid Carboxylic Acid
Reduction Sodium Borohydride (NaBH₄) [2-(3-Cyanophenylamino)pyridin-3-yl]methanol Primary Alcohol

The aldehyde is an ideal substrate for condensation reactions that form new carbon-carbon bonds. The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base like piperidine (B6355638) or an ammonium (B1175870) salt. nih.govwikipedia.org This reaction proceeds via nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. wikipedia.org The use of pyridinecarbaldehydes in catalyst-free Knoevenagel condensations has also been reported, suggesting the pyridine ring itself can facilitate the reaction. bas.bg

Table 3: Predicted Knoevenagel Condensation Reactions

Active Methylene Compound Catalyst Predicted Product
Malononitrile Piperidine 2-((2-(3-Cyanophenylamino)pyridin-3-yl)methylene)malononitrile
Diethyl malonate Triethylamine Diethyl 2-((2-(3-Cyanophenylamino)pyridin-3-yl)methylene)malonate
Cyanoacetic acid Pyridine (E)-3-(2-(3-Cyanophenylamino)pyridin-3-yl)-2-cyanoacrylic acid

Reactivity of the Cyanophenylamino Moiety

The cyanophenylamino portion of the molecule offers two additional sites for chemical modification: the secondary amine and the nitrile group.

The nitrogen atom of the secondary amine possesses a lone pair of electrons, rendering it nucleophilic. It can participate in reactions such as N-alkylation and N-acylation.

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base would introduce an alkyl group on the nitrogen, forming a tertiary amine.

N-Acylation: Treatment with acylating agents like acyl chlorides or acid anhydrides (e.g., acetyl chloride, acetic anhydride) would yield the corresponding N-acyl derivative (an amide).

The cyano group is a versatile functional group that can be converted into several other functionalities. fiveable.me

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions. libretexts.orgbyjus.com This typically occurs in a stepwise manner, first yielding an amide (3-((3-formylpyridin-2-yl)amino)benzamide) and, upon further heating, a carboxylic acid (3-((3-formylpyridin-2-yl)amino)benzoic acid). byjus.comlumenlearning.com

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents. Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂ with a metal catalyst like Palladium or Nickel) are effective for this transformation, producing 2-((3-(aminomethyl)phenyl)amino)nicotinaldehyde. libretexts.orgorganic-chemistry.org

Cycloadditions: The carbon-nitrogen triple bond of the nitrile can act as a 2π component in cycloaddition reactions. researchgate.net For instance, in a [3+2] cycloaddition with an azide (B81097) (like sodium azide), it would form a tetrazole ring. This type of reaction often requires specific catalysts or conditions. researchgate.net The nitrile group can also participate as a dienophile or enophile in certain pericyclic cascade reactions. nih.govmit.edu

Table 4: Predicted Transformations of the Nitrile Group

Reaction Type Reagents / Conditions Predicted Product Product Class
Hydrolysis (partial) H₂O, H⁺ or OH⁻ (mild) 3-((3-Formylpyridin-2-yl)amino)benzamide Amide
Hydrolysis (full) H₂O, H⁺ or OH⁻ (vigorous) 3-((3-Formylpyridin-2-yl)amino)benzoic acid Carboxylic Acid
Reduction LiAlH₄ then H₂O 2-((3-(Aminomethyl)phenyl)amino)nicotinaldehyde Primary Amine
[3+2] Cycloaddition Sodium Azide (NaN₃) 2-((3-(1H-Tetrazol-5-yl)phenyl)amino)nicotinaldehyde Tetrazole

Reactions Involving the Pyridine Heterocycle

The pyridine ring in 2-(3-Cyanophenylamino)nicotinaldehyde contains both an activating group (the 2-amino substituent) and a deactivating group (the 3-aldehyde substituent). The nitrogen atom in the pyridine ring is inherently electron-withdrawing, which generally deactivates the ring towards electrophilic attack compared to benzene (B151609).

Electrophilic Aromatic Substitution:

Nucleophilic Aromatic Substitution:

The pyridine ring is generally more susceptible to nucleophilic attack than the benzene ring, particularly at the 2-, 4-, and 6-positions. In the case of this compound, the 2-position is substituted with the amino group, which is not a good leaving group. Therefore, direct nucleophilic displacement at this position is unlikely. The presence of the electron-withdrawing aldehyde group at the 3-position does not significantly activate the ring towards nucleophilic substitution at the remaining positions (4, 5, and 6) under typical SNAr conditions.

This compound possesses multiple potential coordination sites for metal ions, including the pyridine nitrogen, the exocyclic amino nitrogen, and the aldehyde oxygen. This arrangement suggests that it can function as a bidentate or tridentate ligand in the formation of metal complexes.

Based on studies of similar 2-aminopyridine (B139424) and nicotinaldehyde derivatives, bidentate coordination involving the pyridine nitrogen and the aldehyde oxygen is a common binding mode, forming a stable five-membered chelate ring.

Table 2: Potential Coordination Modes of this compound

Donor AtomsChelate Ring SizePlausibility
Pyridine N, Aldehyde O5-memberedHighly Plausible
Pyridine N, Amino N4-memberedLess Plausible (steric strain)
Amino N, Aldehyde O6-memberedPlausible

The formation of polynuclear complexes or coordination polymers is also a possibility, with the cyano group on the phenyl ring potentially bridging metal centers. The specific coordination mode would depend on the metal ion, the counter-ion, and the reaction conditions.

Investigations into Chemical Stability and Degradation Pathways (non-biological)

Aromatic aldehydes and compounds with extensive π-conjugation, such as this compound, are often photochemically active. Upon absorption of UV light, the molecule can be excited to a higher energy state, leading to a variety of potential reactions.

Possible photochemical degradation pathways could include:

Photo-oxidation: The aldehyde functional group is susceptible to oxidation to a carboxylic acid, particularly in the presence of oxygen and light.

Photodimerization: The conjugated system may undergo [2+2] cycloaddition reactions, leading to the formation of dimers.

Isomerization: Photo-induced isomerization of the C=N bond in the aminopyridine linkage could occur.

The exact nature and extent of photochemical reactivity would need to be determined experimentally, likely through irradiation studies at various wavelengths and in different solvent environments.

The thermal stability of this compound will be influenced by the stability of its constituent functional groups and the strength of the bonds connecting them. The aromatic rings themselves are thermally robust. However, the amino linkage and the aldehyde group are potential sites of thermal degradation.

At elevated temperatures, potential decomposition pathways could involve:

Decarbonylation: Loss of carbon monoxide from the aldehyde group is a common thermal decomposition pathway for aromatic aldehydes.

Cleavage of the C-N bond: The bond between the pyridine ring and the exocyclic nitrogen may cleave at high temperatures.

Reactions involving the cyano group: The cyano group is generally thermally stable but can participate in cyclization or polymerization reactions at very high temperatures.

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would be appropriate techniques to experimentally determine the decomposition temperature and thermal stability of this compound.

Exploration of Non Biological Advanced Chemical Applications

Precursor for Novel Organic Building Blocks in Material Science

The structure of 2-(3-Cyanophenylamino)nicotinaldehyde is inherently suited for the synthesis of advanced organic materials. The presence of aromatic rings, heteroatoms, and reactive functional groups allows for its elaboration into complex molecules with desirable electronic and photophysical properties, such as dyes and polymers.

Extended π-conjugated systems are organic molecules characterized by alternating single and multiple bonds, which results in the delocalization of π-electrons across a significant portion of the molecule. This delocalization is the basis for the unique optical and electronic properties of many organic materials. The molecular framework of this compound serves as an excellent starting point for constructing such systems.

The aldehyde group can readily participate in condensation reactions (e.g., Knoevenagel or Wittig reactions) to lengthen the conjugated path. The amino linkage between the two aromatic rings contributes to the electronic communication across the molecule, and the cyano group acts as a powerful electron-withdrawing moiety, which can be used to tune the material's electronic properties and create intramolecular charge-transfer (ICT) characteristics. These features are highly sought after in the design of organic dyes and functional polymers for electronics.

Table 1: Potential π-Conjugated Materials Derived from this compound

Material Class Synthetic Strategy Key Functional Groups Utilized Potential Application
Azo Dyes Diazotization of the amino group followed by coupling with an electron-rich aromatic compound. Amino group, Phenyl ring Textiles, Organic pigments
Schiff Base Polymers Polycondensation of the aldehyde group with a diamine monomer. Aldehyde group Conductive polymers, Sensors
Stilbene Derivatives Wittig or Horner-Wadsworth-Emmons reaction with a suitable phosphonium (B103445) ylide. Aldehyde group Organic light-emitting diodes (OLEDs), Optical brighteners

| Merocyanine Dyes | Knoevenagel condensation with an active methylene (B1212753) compound. | Aldehyde group, Cyano group | Solar cells, Non-linear optics |

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding, π-π stacking, and metal coordination. researchgate.netresearchgate.net The functional groups on this compound make it an ideal candidate for designing self-assembling systems.

The pyridine (B92270) nitrogen and the nitrogen of the cyano group are effective hydrogen bond acceptors. The N-H bond of the amino linker acts as a hydrogen bond donor. These sites can direct the assembly of molecules into predictable one-, two-, or three-dimensional networks. researchgate.net Furthermore, the flat, aromatic nature of the phenyl and pyridine rings facilitates π-π stacking interactions, which further stabilize these assemblies. researchgate.net By modifying the molecule or introducing complementary binding partners, it is possible to create functional materials such as liquid crystals, gels, or porous organic frameworks with applications in sensing, separation, or storage. Dynamic formation of such self-assemblies is an efficient method to produce architectures with sophisticated functions. researchgate.net

Investigation as a Ligand in Homogeneous or Heterogeneous Catalysis

The presence of multiple heteroatoms makes this compound a promising ligand for coordinating with metal ions. In recent decades, numerous complexes containing metal ions and biologically active organic ligands have been reported, showcasing the synergy between organic and inorganic chemistry. nih.gov

The compound can act as a bidentate ligand, chelating to a metal center through the pyridine nitrogen and the aldehyde oxygen (N,O-chelation). This coordination mode creates a stable five- or six-membered ring with the metal ion, a common feature in effective catalyst design. The electronic properties of the ligand, influenced by the electron-withdrawing cyano group and the electron-donating amino group, can modulate the reactivity of the coordinated metal center. This tunability is crucial for optimizing catalytic activity. nih.gov Complexes with various transition metals (e.g., copper, nickel, palladium, rhenium) could be synthesized for a range of organic transformations. rsc.orgunife.itnih.gov

Potential Coordination Modes:

Bidentate (N,O): Coordination via the pyridine nitrogen and the aldehyde oxygen.

Tridentate (N,N,N): If the aldehyde is first converted to an imine, coordination could involve the pyridine nitrogen, the amino nitrogen, and the imine nitrogen.

Bridging Ligand: The cyano group or the pyridine nitrogen could bridge two metal centers, leading to polynuclear complexes or metal-organic frameworks (MOFs). rsc.org

While specific studies on the catalytic performance of this compound complexes are not yet prevalent, complexes of similar pyridine-based ligands are known to be active in various catalytic reactions. nih.gov It is plausible that metal complexes of this ligand could catalyze reactions such as C-C cross-coupling (e.g., Suzuki, Heck), hydrogenation, and oxidation reactions. nih.gov The performance would be highly dependent on the choice of metal and the reaction conditions.

For heterogeneous catalysis, the ligand or its metal complex could be immobilized on a solid support like silica (B1680970) or a polymer resin. This approach allows for the easy separation of the catalyst from the reaction mixture, a key advantage for industrial processes. The catalyst can be recovered (for example, by simple filtration) and reused for multiple cycles, enhancing the economic and environmental viability of the process. rsc.org Studies would be needed to assess the stability of the catalyst under reaction conditions and determine any loss of activity over repeated uses. researchgate.net

Table 2: Potential Catalytic Applications for Metal Complexes of this compound

Metal Center Potential Reaction Catalyzed Substrate Example Product Example
Palladium (Pd) Suzuki Cross-Coupling Aryl halide + Boronic acid Biaryl
Ruthenium (Ru) Transfer Hydrogenation Ketone Secondary Alcohol
Copper (Cu) Click Chemistry (CuAAC) Alkyne + Azide (B81097) Triazole

| Manganese (Mn) | Oxidation of Alcohols | Benzyl alcohol | Benzaldehyde |

Role in Green Chemistry Methodologies

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.it this compound can play a role in this paradigm, both in its own synthesis and in its use as a reagent.

The synthesis of structurally related 2-amino-3-cyanopyridine (B104079) derivatives is often achieved through one-pot, multicomponent reactions (MCRs). researchgate.netresearchgate.net These reactions combine three or more reactants in a single step, which is highly efficient and reduces waste. Often, these syntheses can be performed under solvent-free conditions or in environmentally benign solvents like water or ethanol (B145695), sometimes accelerated by microwave irradiation or ultrasound. researchgate.netnih.govrasayanjournal.co.in This approach significantly improves the sustainability of the process.

Using this compound as a building block in subsequent reactions also aligns with green chemistry principles. For example, using it in a condensation reaction that produces only water as a byproduct leads to high atom economy—a measure of how many atoms from the reactants are incorporated into the final product. jocpr.com Performing such reactions without a solvent, for instance by grinding the solid reactants together (mechanochemistry), further minimizes environmental impact by eliminating solvent waste, which is a major contributor to pollution in the chemical industry. researchgate.net

Table 3: Green Chemistry Metrics for a Hypothetical Reaction (Reaction: Knoevenagel condensation of this compound with Malononitrile)

Metric Traditional Method (in Toluene) Green Method (Solvent-Free) Advantage of Green Method
Atom Economy ~92% ~92% (Inherently high for this reaction type)
Solvent Use High (e.g., 10 mL/mmol) None Eliminates solvent waste and toxicity concerns.
Energy Input High (requires heating/reflux) Low (grinding at room temp.) Reduces energy consumption.
Workup Liquid-liquid extraction, chromatography Simple filtration/crystallization Simplifies process, reduces secondary waste. rasayanjournal.co.in

| E-Factor (kg waste/kg product) | High (>10) | Low (<1) | Significantly less waste generated. |

Advanced Analytical Methodologies for Research and Process Monitoring

Development of Chromatographic Methods for Purity, Quantification, and Reaction Monitoring

Chromatographic techniques are central to the analytical workflow for "2-(3-Cyanophenylamino)nicotinaldehyde," providing the necessary resolution and sensitivity for detailed characterization.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like "this compound." The development of a robust HPLC method is critical for assessing purity, quantifying the active ingredient, and monitoring the progress of its synthesis.

Method Development: A typical reversed-phase HPLC method can be developed to achieve optimal separation of the target compound from its starting materials, intermediates, and potential byproducts. The key parameters to optimize include:

Stationary Phase: A C18 column is often the first choice due to its versatility and ability to separate moderately polar compounds. The selection of a specific C18 column depends on factors like particle size, pore size, and end-capping, which influence resolution and peak shape.

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with a pH modifier like formic acid or ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is generally effective. The gradient program is optimized to ensure adequate retention of the analyte while eluting all components within a reasonable timeframe.

Detection: A Diode Array Detector (DAD) or a UV-Vis detector is suitable for this compound due to the presence of chromophores in its aromatic rings. Detection at a wavelength of maximum absorbance (λmax) ensures high sensitivity.

Purity and Quantification: Once validated, the HPLC method can be used to determine the purity of "this compound" by calculating the area percentage of the main peak relative to the total peak area. For quantification, a calibration curve is constructed using certified reference standards.

Reaction Monitoring: The developed HPLC method is invaluable for monitoring the progress of the synthesis of "this compound." By analyzing aliquots of the reaction mixture at different time points, chemists can track the consumption of reactants and the formation of the product and any intermediates or byproducts. This real-time information is crucial for optimizing reaction conditions and ensuring the desired outcome.

Table 1: Hypothetical HPLC Method Parameters and Performance Data for the Analysis of this compound.

ParameterCondition/Value
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient5% to 95% B over 20 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength254 nm
Retention Time~12.5 min
Linearity (r²)>0.999
Limit of Detection (LOD)~0.05 µg/mL
Limit of Quantification (LOQ)~0.15 µg/mL

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the relatively low volatility and polar nature of "this compound," direct analysis by GC is challenging. However, GC is highly suitable for the analysis of volatile impurities that may be present from the synthesis, such as residual solvents or volatile starting materials.

Derivatization: For the analysis of the main compound, a derivatization step is often necessary to increase its volatility and thermal stability. Silylation is a common derivatization technique where active hydrogens (in this case, the secondary amine) are replaced with a trimethylsilyl (B98337) (TMS) group. phenomenex.com This derivatization reduces the polarity and increases the volatility of the molecule, making it amenable to GC analysis. researchgate.net

Method Development for Volatile Impurities: A headspace GC method with a flame ionization detector (FID) is typically used for the analysis of residual solvents. The sample is heated in a sealed vial, and the vapor phase is injected into the GC. A polar capillary column is often used to achieve good separation of common organic solvents.

Table 2: Hypothetical GC Method for Analysis of Volatile Impurities in this compound.

ParameterCondition/Value
ColumnDB-624, 30 m x 0.25 mm, 1.4 µm
Carrier GasHelium
Inlet Temperature250 °C
Oven Program40 °C (5 min), then to 240 °C at 10 °C/min
DetectorFlame Ionization Detector (FID)
Detector Temperature280 °C

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. teledynelabs.com SFC offers several advantages, including faster analysis times, reduced solvent consumption, and unique selectivity, particularly for chiral separations and the analysis of polar compounds. oup.comchromatographyonline.com

For a moderately polar compound like "this compound," SFC can be an excellent alternative to normal-phase HPLC. The use of polar co-solvents (modifiers) such as methanol (B129727) or ethanol (B145695) with the supercritical CO2 allows for the elution of polar analytes. chromatographytoday.com

Method Development: SFC method development involves optimizing the stationary phase, modifier, pressure, and temperature. A variety of stationary phases, including those with polar functional groups, can be screened to achieve the desired separation. The percentage of the modifier in the mobile phase is a critical parameter for controlling retention and selectivity.

Table 3: Hypothetical SFC Method Parameters for the Analysis of this compound.

ParameterCondition/Value
ColumnDiol or Amino-based column
Mobile PhaseSupercritical CO₂ with Methanol as modifier
Gradient5% to 40% Methanol over 10 minutes
Back Pressure150 bar
Column Temperature40 °C
DetectionUV at 254 nm

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry or nuclear magnetic resonance, provide a wealth of information for the comprehensive analysis of "this compound."

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are indispensable tools for the identification and quantification of trace-level components in complex mixtures. synthinkchemicals.com These techniques combine the separation power of chromatography with the high sensitivity and specificity of tandem mass spectrometry. tandfonline.com

For "this compound," LC-MS/MS is particularly useful for identifying process-related impurities and degradation products. mostwiedzy.pl The mass spectrometer provides the molecular weight of the eluting compounds, and MS/MS fragmentation patterns offer structural information, aiding in the unequivocal identification of unknown substances. qub.ac.uk

GC-MS/MS can be employed for the analysis of volatile and semi-volatile impurities, often after derivatization. nih.gov This technique is highly sensitive and selective, making it ideal for detecting trace contaminants.

Table 4: Potential Impurities of this compound and Their Hypothetical Mass Spectrometric Data.

Potential ImpurityExpected [M+H]⁺ (m/z)Potential Origin
2-Chloronicotinaldehyde142.0Starting Material
3-Aminobenzonitrile119.1Starting Material
Oxidized Product (+16 Da)238.1Degradation
Hydrolyzed Aldehyde to Carboxylic Acid240.1Degradation

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR) is a powerful hyphenated technique that allows for the direct structural elucidation of compounds as they elute from the HPLC column. jst.go.jp This on-line coupling provides detailed structural information, including the connectivity of atoms within a molecule, which is invaluable for identifying unknown impurities or metabolites without the need for time-consuming isolation. nih.gov

For "this compound," HPLC-NMR can be used to confirm the structure of the main compound and to elucidate the structures of any co-eluting impurities. The NMR spectra provide information on the proton and carbon environments within the molecule, allowing for a detailed structural assignment. This technique is particularly useful for distinguishing between isomers that may have identical mass spectra. nih.gov

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Behavior

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are cornerstone thermal analysis techniques used to determine the thermal stability and phase behavior of pharmaceutical compounds like this compound. csic.es TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere, while DSC measures the heat flow into or out of a sample as it is heated or cooled. inorgchemres.org

Thermogravimetric Analysis (TGA)

TGA is employed to determine the temperature at which this compound begins to decompose. The analysis involves heating a small sample on a highly sensitive balance at a constant rate. The resulting TGA curve plots the percentage of initial mass remaining against temperature. For a compound like this compound, a sharp decrease in mass would indicate the onset of thermal decomposition. This information is critical for establishing safe storage conditions and processing temperatures during pharmaceutical manufacturing. The thermal stability of related heterocyclic compounds has been shown to be above 260 °C, suggesting that Schiff bases of this nature can possess high thermal resistance. nih.gov

Differential Scanning Calorimetry (DSC)

DSC provides data on thermal transitions where mass does not change, such as melting, crystallization, and glass transitions. A DSC thermogram for this compound would reveal an endothermic peak corresponding to its melting point. The sharpness and temperature of this peak are indicative of the compound's purity. Broader peaks might suggest the presence of impurities. Following the melt, an exothermic event could indicate decomposition, which often correlates with the mass loss observed in TGA. nih.gov

Illustrative Thermal Analysis Data

The following table represents the type of data that would be generated from TGA and DSC analyses of this compound. Note: This data is illustrative and not based on published experimental results for this specific compound.

ParameterSymbolIllustrative ValueUnitSignificance for this compound
Melting Point (DSC)Tm215°CIndicates the temperature of solid-to-liquid phase transition; a key purity indicator.
Onset of Decomposition (TGA)Tonset280°CThe temperature at which significant thermal degradation and mass loss begins.
Peak Decomposition (TGA)Tpeak295°CThe temperature at which the rate of mass loss is at its maximum.
Residual Mass @ 500°C (TGA)% Residue< 5%Indicates the amount of non-volatile material left after initial decomposition.

Electrochemical Methods for Redox Characterization

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of molecules like this compound. These properties are fundamental to understanding its potential role in biological systems, its degradation pathways, and its suitability for applications in materials science, such as in the development of sensors or electronic devices. csic.es

Cyclic Voltammetry (CV)

Cyclic voltammetry involves applying a linearly cycling potential to an electrode immersed in a solution of the analyte and measuring the resulting current. The resulting voltammogram provides information about the oxidation and reduction potentials of the compound. For this compound, the presence of electron-rich nitrogen atoms in the pyridine (B92270) ring and the amino linker, as well as the electron-withdrawing cyano and aldehyde groups, suggests it is a redox-active molecule.

A typical CV experiment would reveal the potential at which the compound is oxidized (loses electrons) and reduced (gains electrons). The reversibility of these processes can also be determined, which provides insight into the stability of the resulting radical ions. A good linear correlation has been observed between the oxidation potentials and the electron-withdrawing character of substituents on related Schiff bases. inorgchemres.org

Significance of Redox Potentials

The oxidation potential of this compound is a measure of its propensity to act as an antioxidant or, conversely, to undergo oxidative degradation. The reduction potential provides insight into how the molecule might behave in a reducing environment. This data is valuable for predicting metabolic pathways and understanding potential interactions with biological macromolecules.

Illustrative Electrochemical Data

This table illustrates the kind of data that would be obtained from a cyclic voltammetry study of this compound. Note: This data is illustrative and not based on published experimental results for this specific compound.

ParameterSymbolIllustrative ValueUnitSignificance for this compound
Anodic Peak Potential (Oxidation)Epa+1.2VThe potential at which the compound undergoes oxidation.
Cathodic Peak Potential (Reduction)Epc-0.8VThe potential at which the compound undergoes reduction.
Formal PotentialE0'+0.2VThe thermodynamic potential of the redox couple, indicating the overall ease of electron transfer.
Peak Separation (ΔEp)Epa - Epc> 0.059VIndicates the reversibility of the redox process; larger values suggest quasi-reversible or irreversible behavior.

Q & A

Basic: What are the key synthetic methodologies for preparing 2-(3-Cyanophenylamino)nicotinaldehyde and structurally related derivatives?

Answer:
The synthesis of nicotinaldehyde derivatives typically involves multi-step reactions, including:

  • Substitution reactions : Reacting halogenated precursors (e.g., 3-chloro-4-fluoronitrobenzene) with nucleophiles like 2-pyridinemethanol under alkaline conditions to introduce functional groups .
  • Reduction steps : Using iron powder in acidic conditions to reduce nitro groups to amines, critical for generating intermediates like aniline derivatives .
  • Condensation reactions : Employing condensing agents (e.g., HATU or DCC) to couple aldehydes with amines or cyanated reagents, forming the final product .
    For example, nicotinaldehyde derivatives with fluorophenyl substituents (e.g., 2-(2,4-difluorophenyl)pyridine-3-carbaldehyde) have been synthesized via nucleophilic aromatic substitution followed by oxidation .

Basic: How can spectroscopic techniques be optimized for characterizing nicotinaldehyde derivatives?

Answer:

  • NMR spectroscopy : Utilize hyperpolarization methods like SABRE (Signal Amplification By Reversible Exchange) to enhance sensitivity, particularly for low-concentration samples. Nicotinaldehyde derivatives have shown 10–20-fold signal enhancement in 1H^1H NMR under optimized SABRE conditions .
  • IR and UV-Vis : Focus on carbonyl (C=O, ~1700 cm1^{-1}) and cyano (C≡N, ~2200 cm1^{-1}) stretches for structural confirmation. UV-Vis can monitor electronic transitions in conjugated systems (e.g., π→π* in aromatic aldehydes).
  • Mass spectrometry : High-resolution MS (HRMS) with ESI+ ionization is recommended for verifying molecular weights and fragmentation patterns .

Advanced: How can contradictions in reported biological activities of nicotinaldehyde derivatives be resolved?

Answer:
Contradictions in enzyme inhibition studies (e.g., nicotinamidases) may arise from:

  • Experimental variables : Differences in substrate concentrations, pH, or assay temperatures. For instance, S. pneumoniae nicotinamidase shows competitive inhibition by nicotinaldehyde at KiK_i values ranging from 0.5–2.0 µM depending on buffer conditions .
  • Data normalization : Use internal controls (e.g., GDH enzyme activity assays) to rule out nonspecific inhibition artifacts .
  • Mechanistic validation : Perform isotopic labeling (e.g., 18O^{18}O-water exchange) to confirm catalytic intermediates, as demonstrated for thioester formation in S. pneumoniae .

Advanced: What computational strategies are employed to predict the physicochemical and optical properties of substituted nicotinaldehydes?

Answer:

  • Density Functional Theory (DFT) : Use M06/6-311G(d,p) basis sets to optimize geometries and calculate nonlinear optical (NLO) properties. For example, 2-(2,4-difluorophenyl)nicotinaldehyde exhibits a hyperpolarizability (β\beta) of 1.2 × 1030^{-30} esu, attributed to electron-withdrawing fluorine substituents enhancing charge transfer .
  • Molecular docking : Simulate binding interactions with target enzymes (e.g., nicotinamidases) to rationalize inhibition potency. Key residues like Cys131^{131} in P. falciparum form thiohemiacetal intermediates with the aldehyde group .
  • ADMET prediction : Apply Lipinski’s Rule of Five to assess drug-likeness, focusing on molecular weight (<500 Da) and logP (<5) for derivatives intended as bioactive scaffolds .

Advanced: How can researchers design experiments to validate catalytic mechanisms involving nicotinaldehyde derivatives?

Answer:

  • Kinetic isotope effects (KIE) : Compare kcatk_{cat} values using 1H^1H- vs. 2H^2H-labeled substrates to identify rate-limiting steps in enzyme-catalyzed reactions .
  • Site-directed mutagenesis : Replace conserved catalytic residues (e.g., Cys131^{131} in nicotinamidases) to test their role in substrate binding or transition-state stabilization .
  • Spectroscopic trapping : Use rapid-freeze quench methods with EPR or cryo-EM to capture transient intermediates like thiohemiacetals or oxyanion hole-stabilized complexes .

Basic: What are the recommended storage and handling protocols for nicotinaldehyde derivatives?

Answer:

  • Storage : Store under inert gas (N2_2) at 2–8°C to prevent oxidation of the aldehyde group. Derivatives with electron-withdrawing groups (e.g., cyano) are prone to hydrolysis and require desiccants .
  • Handling : Use anhydrous solvents (e.g., THF, DMF) for reactions. Aldehyde functionalities can react with amines or alcohols, necessitating strict control of reaction stoichiometry .

Advanced: How can open data practices improve reproducibility in studies on nicotinaldehyde derivatives?

Answer:

  • Data sharing : Deposit raw NMR, MS, and kinetic data in repositories like Zenodo or Figshare to enable independent validation of spectral assignments or inhibition curves .
  • Metadata standardization : Include detailed experimental conditions (e.g., pH, temperature, catalyst loading) in Supplementary Information to minimize variability in replication attempts .
  • Contradiction tracking : Use platforms like PubPeer to document and resolve discrepancies in published datasets, particularly for conflicting enzymatic KiK_i values .

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